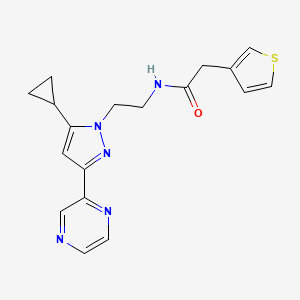

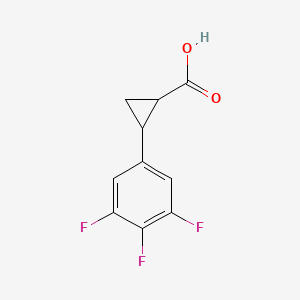

![molecular formula C20H20N4 B2577360 4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 439108-43-7](/img/structure/B2577360.png)

4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine (DMPP) is an organic compound composed of nitrogen, carbon, and hydrogen atoms. It is a pyrazolopyridine derivative and is used in scientific research for its various applications. DMPP has been studied for its potential applications in a variety of areas, including its ability to inhibit the growth of certain bacteria, its potential use as an anti-cancer drug, and its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

Microwave-Assisted Synthesis and Bioactivity Applications :

- A study explored the microwave-assisted synthesis of pyrazolopyridine derivatives and their applications in antioxidant, antitumor, and antimicrobial activities. Compounds synthesized demonstrated significant activities in these areas, showcasing the compound's potential in therapeutic and biomedical research (El‐Borai et al., 2013).

Novel Synthesis Techniques :

- Another study detailed the synthesis of disubstituted pyridines by lithiation of pyrazolo[1, 5-a]pyridines. This research provides insights into novel synthetic pathways and chemical behaviors relevant to pyrazolopyridine compounds, contributing to the field of organic synthesis (Miyashita et al., 1995).

Supramolecular Adducts and Crystal Structure Analysis :

- Research on the supramolecular adducts of pyrazolopyridines with carboxylic acids was conducted, providing insights into the crystal structures and hydrogen bonding interactions. This study is significant for understanding the molecular and crystallographic properties of pyrazolopyridine-related compounds (Fang et al., 2020).

Chemical Behavior and Interaction Studies :

- The chemical behavior of related pyrazolopyridine compounds in forming energetic multi-component molecular solids was studied, emphasizing strong hydrogen bonds and weak intermolecular interactions. This research contributes to the understanding of the supramolecular assembly and chemical interactions of these compounds (Wang et al., 2014).

Synthesis and Characterization of Novel Polyimides :

- A study focused on the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydrides. This research has implications for the development of materials with specific thermal, mechanical, and dielectric properties, relevant in material science and engineering (Wang et al., 2006).

Novel Heterocycles Synthesis for Pharmaceutical Applications :

- A research study utilized a related pyrazolopyridine compound for the preparation of novel heterocycles of pharmaceutical interest. The synthesized compounds' structures were confirmed using various analytical and spectral methods, highlighting the compound's utility in pharmaceutical chemistry (Metwally et al., 2008).

properties

IUPAC Name |

4,6-dimethyl-1-[(3-methylphenyl)methyl]-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4/c1-14-7-6-8-17(11-14)13-24-19-18(15(2)12-16(3)21-19)20(22-24)23-9-4-5-10-23/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPWUFJZUMIZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(C(=CC(=N3)C)C)C(=N2)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322632 |

Source

|

| Record name | 4,6-dimethyl-1-[(3-methylphenyl)methyl]-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821740 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

439108-43-7 |

Source

|

| Record name | 4,6-dimethyl-1-[(3-methylphenyl)methyl]-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

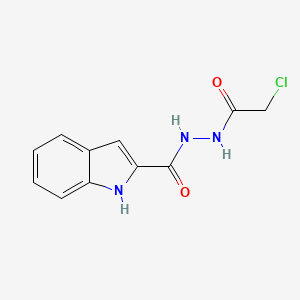

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

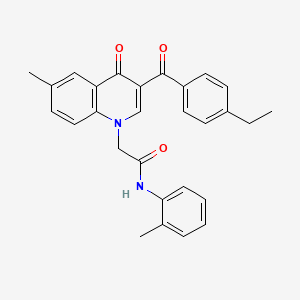

![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)

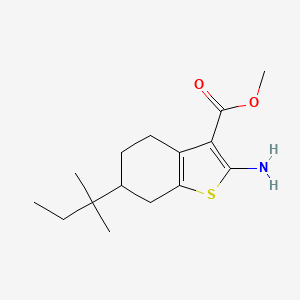

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)

![3-oxo-N-[3-(trifluoromethyl)phenyl]-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)

![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)

![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)